molecular formula C11H13Cl2N B15206806 2-(2,4-Dichlorophenyl)-4-methylpyrrolidine

2-(2,4-Dichlorophenyl)-4-methylpyrrolidine

Cat. No.: B15206806
M. Wt: 230.13 g/mol
InChI Key: CFBJCTPZAFAKJN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems allow for precise control of temperature, residence time, and reactant flow rates, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrrolidine ring or the phenyl group are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4-methylpyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(2,4-Dichlorophenyl)-4-methylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a dichlorophenyl group and a methyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H13Cl2N/c1-7-4-11(14-6-7)9-3-2-8(12)5-10(9)13/h2-3,5,7,11,14H,4,6H2,1H3

InChI Key

CFBJCTPZAFAKJN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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